molecular formula C12H13NO3S B7541504 Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate

Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate

Cat. No. B7541504
M. Wt: 251.30 g/mol
InChI Key: LZJGEUXLIYUICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate, also known as MBBS, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, such as acetylcholinesterase and beta-secretase, which are involved in the development of Alzheimer's disease. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the reduction of amyloid beta peptide aggregation, and the induction of apoptosis in cancer cells. It has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate in lab experiments is its high sensitivity and selectivity as a fluorescent probe for thiols. However, its low solubility in water can limit its application in aqueous environments. Additionally, its potential toxicity and lack of in vivo studies can pose limitations to its use in biological systems.

Future Directions

There are several future directions for the study of Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate, including its optimization as a fluorescent probe for thiols, its modification for increased solubility in aqueous environments, and its in vivo evaluation for its potential use as an anti-cancer and anti-Alzheimer's disease agent. Furthermore, its potential as a drug delivery system and as a scaffold for the development of new compounds should also be explored.
Conclusion:
In conclusion, Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate is a novel compound that has shown promising results in various scientific research applications, including its use as a fluorescent probe for thiols and as a potential anti-cancer and anti-Alzheimer's disease agent. However, further studies are required to fully understand its mechanism of action and to evaluate its potential toxicity and in vivo efficacy. The future directions for the study of Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate are vast, and its potential applications in various fields make it an exciting area of research.

Synthesis Methods

The synthesis of Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate involves the condensation of 2-amino-5-methylbenzenesulfanyl chloride with ethyl 4-bromobutanoate, followed by cyclization and methylation. The yield of the final product is around 60%, and the purity can be increased by recrystallization.

Scientific Research Applications

Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate has been found to have various scientific research applications, including its use as a fluorescent probe for the detection of thiols and as a potential anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.

properties

IUPAC Name

methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-15-11(14)7-4-8-17-12-13-9-5-2-3-6-10(9)16-12/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJGEUXLIYUICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCSC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate

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